Iodoacetyl chloride
Overview
Description
Iodoacetyl chloride is a chemical compound used for biochemical research purposes . It is also known as 2-iodoacetyl chloride .
Synthesis Analysis
Iodoacetyl chloride can be synthesized from iodoacetic acid . The reaction conditions involve the use of thionyl chloride in ethyl acetate at 20°C for 24 hours .Molecular Structure Analysis
The molecular formula of iodoacetyl chloride is C2H2ClIO . Its average mass is 204.394 Da and its monoisotopic mass is 203.883881 Da .Chemical Reactions Analysis
Iodoacetyl chloride is used in the formation of tyrocidine aggregates . It reacts specifically with free sulfhydryls to form a stable thioether linkage .Physical And Chemical Properties Analysis
Iodoacetyl chloride is a clear dark red liquid . It is miscible with water . It has a density of 2.3±0.1 g/cm³ . Its boiling point is 165.2±23.0 °C at 760 mmHg . It has a vapour pressure of 1.9±0.3 mmHg at 25°C .Scientific Research Applications
Proteomics
In proteomics, IAC is used in quantitative proteomics techniques such as isotope-coded affinity tags (ICAT), where it labels cysteine residues in proteins. This allows for the comparison of protein expression levels in different samples or conditions.
Each of these applications leverages the chemical reactivity of IAC to study or manipulate biological systems, providing valuable insights into molecular functions and enabling advancements in biotechnology and medicine. Iodoacetyl chloride’s solubility in water and its sensitivity to moisture and light make it a suitable reagent for controlled reactions in a laboratory setting . However, due to its corrosive nature and potential to cause severe skin burns and eye damage, it must be handled with care under appropriate safety protocols .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Iodoacetyl chloride is primarily used for biochemical research purposes . It is known to react specifically with free sulfhydryl groups, such as those found in cysteine residues of peptides and proteins . This makes it a valuable tool for the modification and study of these biomolecules.
Mode of Action
The mode of action of iodoacetyl chloride involves the formation of a covalent bond with the sulfhydryl group of cysteine residues . This reaction results in the addition of an iodoacetyl group to the cysteine, altering its chemical properties. The resulting modification can influence the activity, structure, and function of the peptide or protein.
Result of Action
The result of iodoacetyl chloride’s action is the modification of cysteine residues in peptides and proteins. This can have a variety of effects, depending on the specific protein or peptide and its role in cellular processes. For example, modification of a protein could alter its activity, disrupt its interactions with other molecules, or change its stability .
Action Environment
Iodoacetyl chloride is sensitive to moisture and light . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and exposure to light. It is recommended to store iodoacetyl chloride in a dry, well-ventilated place, away from light . Furthermore, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents, and it reacts with water .
properties
IUPAC Name |
2-iodoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPWANOMFSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958985 | |
Record name | Iodoacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoacetyl chloride | |
CAS RN |
38020-81-4 | |
Record name | Iodoacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodoacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodoacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was iodoacetyl chloride utilized in the study on anti-GBM nephritis?
A: In the study, researchers aimed to understand the mechanisms of tissue injury in anti-GBM nephritis []. They developed an in vitro system using iodoacetyl chloride to create a conjugate of collagenase-digested GBM (CGBM) and Fab' specific for chicken red blood cells (CRBC). This conjugation strategy allowed researchers to study antibody-dependent cellular cytotoxicity and chemiluminescence, ultimately contributing to a better understanding of how immune cells might cause damage in anti-GBM nephritis.
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